N-isopropyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
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Overview
Description
N-isopropyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in the laboratory but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazin ring.
Substitution: The compound can undergo substitution reactions, particularly at the isopropyl and acetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without degrading the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-isopropyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
- 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide
Uniqueness
N-isopropyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide stands out due to its specific substitution pattern and the presence of both isopropyl and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H24N2O3S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C20H24N2O3S/c1-13(2)15-9-10-18-17(11-15)16-7-5-6-8-19(16)26(24,25)22(18)12-20(23)21-14(3)4/h5-11,13-14H,12H2,1-4H3,(H,21,23) |
InChI Key |
CONULBJVOKSAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC(C)C |
Origin of Product |
United States |
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